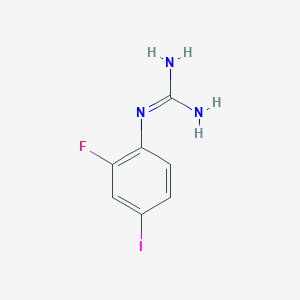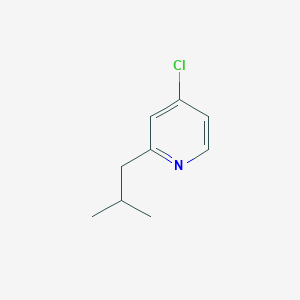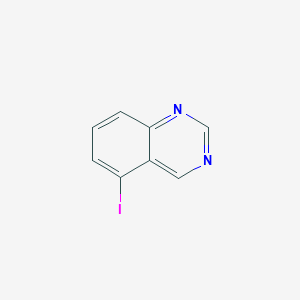
8-Iodo-3-methoxyquinolin-2(1H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-Iodo-3-methoxyquinolin-2(1H)-one is a quinoline derivative, a class of compounds known for their diverse biological activities and applications in medicinal chemistry. Quinoline derivatives are often explored for their potential as therapeutic agents due to their ability to interact with various biological targets.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 8-Iodo-3-methoxyquinolin-2(1H)-one typically involves the iodination of 3-methoxyquinolin-2(1H)-one. A common method includes:
Starting Material: 3-methoxyquinolin-2(1H)-one
Reagent: Iodine or an iodine source (e.g., N-iodosuccinimide)
Solvent: Acetic acid or another suitable solvent
Conditions: The reaction is usually carried out at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production methods would likely involve similar steps but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might include continuous flow reactors and automated systems to ensure consistent quality.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, potentially forming quinoline N-oxide derivatives.
Reduction: Reduction reactions could lead to the removal of the iodine atom, forming 3-methoxyquinolin-2(1H)-one.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents such as palladium on carbon (Pd/C) with hydrogen gas.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Quinoline N-oxide derivatives.
Reduction: 3-methoxyquinolin-2(1H)-one.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
8-Iodo-3-methoxyquinolin-2(1H)-one may have applications in:
Chemistry: As an intermediate in the synthesis of more complex molecules.
Biology: Potential use in studying biological pathways and interactions.
Medicine: Exploration as a therapeutic agent for various diseases.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mécanisme D'action
The mechanism of action would depend on the specific biological target. Generally, quinoline derivatives can interact with enzymes, receptors, or DNA, leading to various biological effects. The iodine atom may enhance the compound’s ability to interact with certain targets due to its size and electronic properties.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Methoxyquinolin-2(1H)-one: Lacks the iodine atom, potentially less reactive.
8-Bromo-3-methoxyquinolin-2(1H)-one: Similar structure but with a bromine atom instead of iodine.
8-Chloro-3-methoxyquinolin-2(1H)-one: Contains a chlorine atom, which may affect its reactivity and biological activity differently.
Uniqueness
8-Iodo-3-methoxyquinolin-2(1H)-one’s uniqueness lies in the presence of the iodine atom, which can significantly influence its chemical reactivity and biological interactions compared to its halogenated counterparts.
Propriétés
Formule moléculaire |
C10H8INO2 |
|---|---|
Poids moléculaire |
301.08 g/mol |
Nom IUPAC |
8-iodo-3-methoxy-1H-quinolin-2-one |
InChI |
InChI=1S/C10H8INO2/c1-14-8-5-6-3-2-4-7(11)9(6)12-10(8)13/h2-5H,1H3,(H,12,13) |
Clé InChI |
FMSQNGQVNMLAAC-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC2=C(C(=CC=C2)I)NC1=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-(2,6-Difluorophenyl)-6-fluoroimidazo[1,2-a]pyridine](/img/structure/B13679451.png)


![1-Oxaspiro[5.7]tridecan-4-one](/img/structure/B13679459.png)





![6-Methoxy-2-(p-tolyl)imidazo[1,2-a]pyridine](/img/structure/B13679503.png)
![2-[3,5-Bis(trifluoromethyl)phenyl]-4-methylpyrrole](/img/structure/B13679511.png)
![6-Chloro-2-[3-(trifluoromethyl)phenyl]imidazo[1,2-a]pyridine](/img/structure/B13679512.png)
